1-Aminocyclopropylphosphonate
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Overview
Description
1-Aminocyclopropylphosphonate (ACP) is a cyclopropyl-containing compound that has been widely used in scientific research due to its unique properties. ACP is a potent inhibitor of ethylene biosynthesis, which makes it a valuable tool for studying the role of ethylene in plant growth and development.
Scientific Research Applications
Synthesis and Chemical Properties
- Cross-Coupling Synthesis : Researchers have synthesized a series of 2-aryl-substituted 1-aminocyclopropylphosphonates using palladium-catalyzed cross-coupling methodology. This approach is significant for producing these compounds in high yield, demonstrating the versatility of cross-coupling reactions in synthesizing phosphonate derivatives (Makukhin et al., 2014).
- Cyclopropanation Methods : Another study focused on the cyclopropanation of 1,2-dibromoethylphosphonate, leading to the synthesis of β-aminocyclopropylphosphonic acid and its derivatives. This method involves a reduction-protection sequence and is important for creating structurally diverse phosphonates (Rabasso & Fadel, 2014).
Potential Applications in Biochemistry and Medicinal Chemistry
- Transition-Metal-Free Catalysis : A novel strategy was developed for synthesizing aminocyclopropanephosphonates with adjacent quaternary-tetrasubstituted carbon centers. This method, which is free from transition-metal catalysis, has potential applications in biochemistry and medicinal chemistry, suggesting the importance of these compounds in drug development (Wu et al., 2017).
- Synthesis of Enantiomerically Pure Acids : The synthesis of enantiomerically pure 1-aminocyclopropanephosphonic acids has been achieved, showcasing the importance of these compounds in developing chiral molecules for potential pharmaceutical applications (Fadel & Tesson, 2000).
Biological and Pharmacological Aspects
- Antitumor Activity : A study explored the in vitro antitumor activity of a furan-bearing aminophosphonate, highlighting the potential of these compounds in cancer treatment. The compound showed high activity against certain cancer cell lines, indicating the relevance of aminophosphonates in oncology (Kril et al., 2011).
- Wound Healing Properties : Amino-bisphosphonates, a related class of compounds, were found to stimulate human keratinocyte proliferation and aid in vitro wound healing. This suggests potential dermatological applications of phosphonate derivatives (Renó et al., 2012).
properties
CAS RN |
108168-60-1 |
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Product Name |
1-Aminocyclopropylphosphonate |
Molecular Formula |
C3H7NO3P- |
Molecular Weight |
136.07 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-hydroxyphosphinate |
InChI |
InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7)/p-1 |
InChI Key |
WKCJTSHOKDLADL-UHFFFAOYSA-M |
SMILES |
C1CC1(N)P(=O)(O)[O-] |
Canonical SMILES |
C1CC1(N)P(=O)(O)[O-] |
synonyms |
1-ACCP 1-aminocyclopropanephosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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